3-Methoxy-N-methyldesloratadine-d4
Overview
Description
3-Methoxy-N-methyldesloratadine-d4 is a deuterated analog of 3-Methoxy-N-methyldesloratadine, which is an impurity of Desloratadine. This compound is primarily used in scientific research, particularly in the field of proteomics. Its molecular formula is C21H19D4ClN2O, and it has a molecular weight of 358.90 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and often customized based on the requirements of the research .
Industrial Production Methods
Industrial production of 3-Methoxy-N-methyldesloratadine-d4 is typically carried out through custom synthesis. Companies like SynZeal and Santa Cruz Biotechnology offer this compound with detailed characterization data compliant with regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyldesloratadine-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, and methanol. The conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of the compound.
Scientific Research Applications
3-Methoxy-N-methyldesloratadine-d4 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of new drugs and in the study of drug metabolism.
Industry: It is used in quality control applications for the production of Desloratadine
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-methyldesloratadine: The non-deuterated analog of 3-Methoxy-N-methyldesloratadine-d4.
Desloratadine: The parent compound from which this compound is derived.
Uniqueness
Biological Activity
3-Methoxy-N-methyldesloratadine-d4 is a deuterated analog of 3-Methoxy-N-methyldesloratadine, primarily recognized as an impurity of Desloratadine, an antihistamine used to treat allergic symptoms. The incorporation of deuterium in its structure enhances its utility in various scientific research applications, particularly in pharmacokinetics and metabolic studies. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C21H19D4ClN2O
- Molecular Weight : 358.90 g/mol
- CAS Number : 1189445-21-3
This compound exhibits biological activity primarily through its interaction with histamine receptors. As a derivative of Desloratadine, it is believed to function as an antagonist at the H1 receptor, which plays a crucial role in mediating allergic responses. By blocking these receptors, the compound can alleviate symptoms associated with allergies such as sneezing, itching, and runny nose.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antihistaminic Activity : It competes with histamine for binding sites on H1 receptors, thereby inhibiting the physiological effects of histamine.
- Sedative Effects : While primarily non-sedating, some studies suggest that deuterated compounds may exhibit altered pharmacokinetics leading to mild sedative properties.
- Metabolic Stability : The presence of deuterium can enhance metabolic stability, potentially leading to prolonged action and reduced clearance rates in vivo.
Research Findings and Case Studies
Several studies have investigated the pharmacological properties and applications of this compound:
- Proteomics Research : It has been utilized in proteomics to study protein interactions and functions due to its isotopic labeling, which aids in mass spectrometry detection and quantification.
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Drug Metabolism Studies :
- A study demonstrated that deuterated analogs show altered metabolic pathways compared to their non-deuterated counterparts. This characteristic is particularly useful in understanding drug metabolism and pharmacokinetics.
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Analytical Method Development :
- The compound serves as a reference standard in the development of analytical methods for detecting Desloratadine and its impurities. Its unique isotopic signature allows for precise quantification in complex biological matrices.
Data Table: Comparison with Related Compounds
Compound Name | Structure Type | Molecular Weight | H1 Antagonist Activity | Application Area |
---|---|---|---|---|
This compound | Deuterated analog | 358.90 g/mol | Yes | Proteomics, Drug Metabolism |
3-Methoxy-N-methyldesloratadine | Non-deuterated analog | 354.87 g/mol | Yes | Allergy Treatment |
Desloratadine | Parent compound | 310.83 g/mol | Yes | Allergy Treatment |
Properties
IUPAC Name |
13-chloro-6-methoxy-2-(2,2,6,6-tetradeuterio-1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKRGLBQBBZDH-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676017 | |
Record name | 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189445-21-3 | |
Record name | 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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